2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide
CAS No.: 433692-05-8
Cat. No.: VC21490899
Molecular Formula: C18H16BrN3O5S
Molecular Weight: 466.3g/mol
* For research use only. Not for human or veterinary use.
![2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide - 433692-05-8](/images/no_structure.jpg)
Specification
CAS No. | 433692-05-8 |
---|---|
Molecular Formula | C18H16BrN3O5S |
Molecular Weight | 466.3g/mol |
IUPAC Name | 2-(4-bromophenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |
Standard InChI | InChI=1S/C18H16BrN3O5S/c1-12-10-17(21-27-12)22-28(24,25)16-8-4-14(5-9-16)20-18(23)11-26-15-6-2-13(19)3-7-15/h2-10H,11H2,1H3,(H,20,23)(H,21,22) |
Standard InChI Key | DHNFBGHMPSLEDO-UHFFFAOYSA-N |
SMILES | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Canonical SMILES | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Introduction
Structural Characteristics and Properties
Molecular Structure
2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide features a distinct architecture with several key structural components:
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A 5-methyl-3-isoxazolyl group connected to a sulfonamide linkage
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The sulfonamide group attached to a phenyl ring
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An acetamide bond linking the phenyl-sulfonamide portion to a 4-bromophenoxy group
The compound shares structural similarities with N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide found in the PubChem database, with the primary difference being the replacement of a 3-methyl substituent with a 4-bromo substituent on the phenoxy group .
Physical and Chemical Properties
Based on its structural features and comparison with similar compounds, the following properties can be inferred:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Molecular Formula | C₁₉H₁₆BrN₃O₅S | Derived from structural analysis |
Molecular Weight | ~466 g/mol | Based on atomic masses of constituent elements |
Physical State | Crystalline solid | Common for similar sulfonamide derivatives |
Solubility | Limited water solubility; soluble in organic solvents | Based on lipophilic characteristics and polar functional groups |
Hydrogen Bond Donors | 2 (NH groups) | Structural analysis |
Hydrogen Bond Acceptors | 8 (O and N atoms) | Structural analysis |
Chemical Reactivity
The compound contains several reactive sites that influence its chemical behavior:
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The NH groups in both the sulfonamide and acetamide linkages can participate in hydrogen bonding and acid-base reactions
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The isoxazole ring may undergo specific ring-opening reactions under certain conditions
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The bromine atom on the phenoxy group represents a potential site for coupling reactions
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The carbonyl group in the acetamide linkage is susceptible to nucleophilic attack
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis of 2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide likely follows a convergent approach similar to that of related compounds with isoxazole and sulfonamide moieties. Based on procedures for similar compounds, the following synthetic route can be proposed:
Stage | Reaction | Key Reagents |
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1 | Preparation of 5-methyl-3-isoxazolylamine | Hydroxylamine hydrochloride, appropriate ketone precursor |
2 | Sulfonamide formation | 5-methyl-3-isoxazolylamine, 4-aminobenzenesulfonyl chloride |
3 | Preparation of 2-(4-bromophenoxy)acetic acid | 4-bromophenol, chloroacetic acid, base |
4 | Amide coupling | Activated 2-(4-bromophenoxy)acetic acid, amino-sulfonamide intermediate |
Drawing from synthetic approaches used for related compounds, the final coupling step might employ reagents such as DCC, HATU, or other carbodiimide coupling agents to form the acetamide bond .
Laboratory Preparation Considerations
The preparation of this compound requires attention to several key aspects:
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Sulfonyl chlorides used in sulfonamide formation are moisture-sensitive and require anhydrous conditions
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The coupling reaction for amide formation typically needs base (such as pyridine) to neutralize the generated acid
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Purification typically involves column chromatography followed by recrystallization
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The isoxazole ring preparation requires careful control of reaction conditions to avoid side reactions
A typical laboratory procedure might follow a similar approach to that used for analogous compounds, with reactions conducted in dichloromethane or similar organic solvents at moderate temperatures (40-45°C) .
Structural Characterization
Spectroscopic Profile
The structural confirmation of 2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide would typically involve multiple spectroscopic techniques:
Technique | Expected Key Features |
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¹H NMR | - Methyl singlet (~2.5 ppm) - Methylene singlet for -OCH₂CO- (~4.5 ppm) - Aromatic multiplets (6.8-8.2 ppm) - NH signals (variable, 9-11 ppm) |
¹³C NMR | - Methyl carbon (~12-14 ppm) - Methylene carbon (~65-70 ppm) - Aromatic carbons (115-145 ppm) - Carbonyl carbon (~165-170 ppm) |
Mass Spectrometry | - Molecular ion peak around m/z 466 - Characteristic isotope pattern due to bromine - Fragmentation patterns involving SO₂ loss |
IR Spectroscopy | - NH stretching (3300-3500 cm⁻¹) - C=O stretching (1650-1700 cm⁻¹) - S=O stretching (1140-1350 cm⁻¹) - C-Br stretching (500-650 cm⁻¹) |
Chromatographic Analysis
HPLC analysis would typically utilize:
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Reverse-phase C18 columns
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Gradient elution with acetonitrile/water mixtures
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UV detection at 254-280 nm
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Retention time influenced by the compound's lipophilicity, with the bromine substituent contributing to increased retention compared to methyl-substituted analogs
Structural Element | Potential Contribution to Biological Activity |
---|---|
Isoxazole Ring | - Serves as a hydrogen bond acceptor - Provides rigidity to the molecule - Common feature in compounds with anti-inflammatory and anticancer activity |
Sulfonamide Linkage | - Provides hydrogen bond donors and acceptors - Historical association with antimicrobial activity - Present in enzyme inhibitors |
4-Bromophenoxy Group | - Increases lipophilicity - Potential for halogen bonding interactions - May enhance binding to hydrophobic pockets in target proteins |
Acetamide Bond | - Provides conformational flexibility - Additional hydrogen bonding capabilities - Common linkage in bioactive compounds |
Comparative Analysis
When compared to the structurally similar compound N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide , several key differences emerge:
These differences would likely result in distinct pharmacokinetic profiles and potentially different target binding affinities.
Current Research Status and Future Directions
Research Context
The development of isoxazole-containing compounds has been actively pursued in medicinal chemistry, particularly for cancer treatment applications. Recent research has focused on BRD4 inhibitors containing isoxazole scaffolds for targeting acute myeloid leukemia and other cancers .
BRD4 protein has been implicated in various human diseases, including acute myeloid leukemia, prostate cancer, breast cancer, gastrointestinal stromal tumor, neuroblastoma, pancreatic cancer, cholangiocarcinoma, and inflammations . Compounds targeting BRD4 through isoxazole-containing structures have shown promise in displacing BRD4 from chromatin, thereby inhibiting the expression of key oncogenes like Bcl-2, c-Myc, and CDK6 .
Synthesis Development
Recent synthetic approaches for similar compounds have utilized efficient routes, including:
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Formation of oxime intermediates from appropriate ketones using hydroxylamine hydrochloride
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Final coupling reactions performed in dichloromethane at moderate temperatures
These methodologies could be adapted for the synthesis of 2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide with appropriate modifications to accommodate the bromo-substituted phenoxy component.
Future Research Directions
Future investigations into 2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide might explore:
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Comprehensive structure-activity relationship studies to determine the optimal position and nature of substituents on the phenoxy ring
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Evaluation of the compound's efficacy against specific cancer cell lines, particularly those where BRD4 inhibition has shown promise
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Pharmacokinetic and metabolism studies to understand the impact of the bromine substituent on drug absorption, distribution, metabolism, and excretion
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Crystal structure determinations of the compound in complex with target proteins to elucidate binding modes and inform further structural optimizations
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